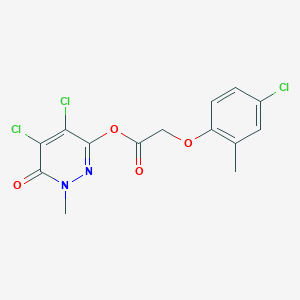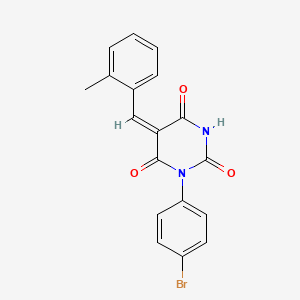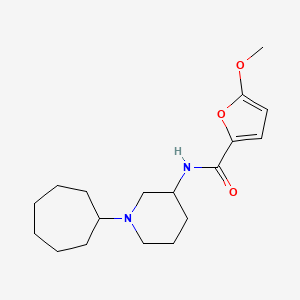![molecular formula C17H24N2O3S B6097526 tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B6097526.png)
tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate, also known as MTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTDP is a pyrrolidine-based compound that has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory, anti-tumor, and anti-oxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, this compound has been shown to exhibit significant neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative diseases. However, there are some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its safety profile has not been fully established. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for the study of tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate. One potential direction is the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative diseases based on the properties of this compound. Another potential direction is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapeutics. Furthermore, the safety profile of this compound needs to be fully established, and further research is needed to determine its pharmacokinetic and pharmacodynamic properties. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for a wide range of diseases.
Métodos De Síntesis
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate can be synthesized using various methods, including the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with 3-(methylthio)aniline in the presence of a coupling reagent. The reaction yields this compound as a white solid. Other methods of synthesis include the reaction of 2-(tert-butoxycarbonyl)pyrrolidine with 3-(methylthio)aniline in the presence of a base, and the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with 3-(methylthio)aniline in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, this compound has been shown to exhibit significant neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
tert-butyl 2-[(3-methylsulfanylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-17(2,3)22-16(21)19-10-6-9-14(19)15(20)18-12-7-5-8-13(11-12)23-4/h5,7-8,11,14H,6,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLKURUSXDLFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097453.png)
![ethyl (4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B6097462.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6097470.png)
![2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6097480.png)


![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6097498.png)
![N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6097504.png)
![4-methyl-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6097515.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6097533.png)
![1-(2,6-difluorobenzyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097539.png)
![4-(2-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6097546.png)